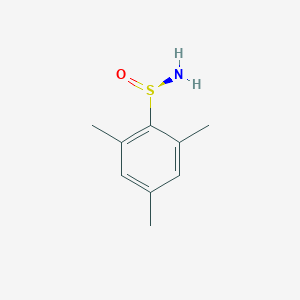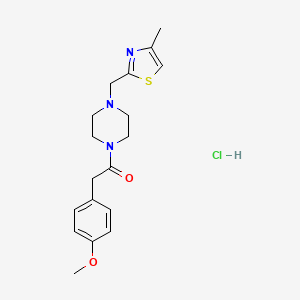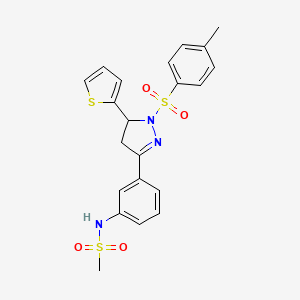![molecular formula C20H21ClFN5O2 B2492183 N-[[3-[4-(Aminométhyl)triazol-1-yl]phényl]méthyl]-6-fluoro-3,4-dihydro-2H-chromène-3-carboxamide ; chlorhydrate CAS No. 2418718-48-4](/img/structure/B2492183.png)
N-[[3-[4-(Aminométhyl)triazol-1-yl]phényl]méthyl]-6-fluoro-3,4-dihydro-2H-chromène-3-carboxamide ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN5O2 and its molecular weight is 417.87. The purity is usually 95%.
BenchChem offers high-quality N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le squelette chimique unique de N-[[3-[4-(Aminométhyl)triazol-1-yl]phényl]méthyl]-6-fluoro-3,4-dihydro-2H-chromène-3-carboxamide ; chlorhydrate en fait un candidat intéressant pour le développement de médicaments. Les chercheurs ont exploré son potentiel en tant que composé de tête pour la conception de nouveaux produits pharmaceutiques. Sa ressemblance structurelle avec les liaisons amides et d'autres molécules bioactives contribue à sa pertinence dans la découverte de médicaments .
Activité anticancéreuse
Des études ont démontré que this compound possède une activité cytotoxique efficace contre diverses lignées de cellules cancéreuses. Avec des valeurs de CI50 nanomolaires, il s'avère prometteur comme agent anticancéreux .
Chimie supramoléculaire
La chimie supramoléculaire étudie les interactions non covalentes entre les molécules. Le caractère aromatique et la capacité de liaison hydrogène de this compound en font une molécule intrigante pour les assemblages supramoléculaires et les systèmes hôte-invité .
Bioconjugaison
This compound peut être fonctionnalisé et lié à des biomolécules (telles que des protéines ou des acides nucléiques) par le biais de la chimie click. Cette stratégie de bioconjugaison permet la délivrance ciblée de médicaments, l'imagerie et le diagnostic .
Imagerie fluorescente
Les propriétés fluorescentes du composé ont conduit à son utilisation dans des études d'imagerie cellulaire. Les chercheurs explorent son potentiel en tant que sonde fluorescente pour visualiser les processus biologiques .
Science des matériaux
La stabilité et la structure unique de this compound contribuent à sa pertinence dans la science des matériaux. Il peut trouver des applications dans la conception de matériaux fonctionnels, de capteurs ou de revêtements .
En résumé, la polyvalence de this compound s'étend à la découverte de médicaments, à la recherche sur le cancer, à la chimie supramoléculaire, à la bioconjugaison, à l'imagerie et à la science des matériaux. Ses propriétés multiformes continuent d'inspirer les recherches scientifiques et les innovations . 🌟
Mécanisme D'action
Target of action
Triazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . They can bind to a variety of enzymes and receptors in the biological system . Chromene derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mode of action
The mode of action of triazole and chromene derivatives can vary depending on the specific compound and its targets. For instance, some triazole derivatives exert their anticancer activity by binding to the active site of certain enzymes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects . .
Propriétés
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2.ClH/c21-16-4-5-19-14(8-16)7-15(12-28-19)20(27)23-10-13-2-1-3-18(6-13)26-11-17(9-22)24-25-26;/h1-6,8,11,15H,7,9-10,12,22H2,(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSYDJXWMPZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2492104.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![5-Methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2492108.png)

![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2492110.png)


![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
